molecular formula C18H18ClN3O2 B6092558 1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B6092558
M. Wt: 343.8 g/mol
InChI Key: PLZVVYRGGABOOI-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a 4-chlorobenzyl group, a pyridin-3-ylmethyl group, and a pyrrolidine ring with a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-chlorobenzylamine and a diketone.

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride and the intermediate pyrrolidine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

    1-(4-chlorobenzyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide: Similar structure with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.

    1-(4-chlorobenzyl)-5-oxo-N-(quinolin-3-ylmethyl)pyrrolidine-3-carboxamide: Similar structure with a quinolin-3-ylmethyl group instead of pyridin-3-ylmethyl.

Uniqueness

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the position of the pyridin-3-ylmethyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-16-5-3-13(4-6-16)11-22-12-15(8-17(22)23)18(24)21-10-14-2-1-7-20-9-14/h1-7,9,15H,8,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVVYRGGABOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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